6,12b-Dihydro-3-methylcholanthrene

Carcinogenesis Toxicology In Vivo Tumorigenesis

Securing pure, well-characterized 6,12b-dihydro-3-methylcholanthrene is essential for reproducible 3-methylcholanthrene (3-MC) metabolism and carcinogenesis research. As a certified analytical standard (98% purity), this compound serves as a critical reference for HPLC/GC-MS identification of 3-MC dihydrodiol metabolites in biological matrices. Its use as a SAR tool, directly compared to potent 3-MC (TDLo 40 mg/kg s.c. in mice), enables rigorous investigation of the 6,12b bond's role in carcinogenic activation.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 63041-50-9
Cat. No. B114962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,12b-Dihydro-3-methylcholanthrene
CAS63041-50-9
Synonyms1,2,6,12b-tetrahydro-3-methylbenzaceanthrylene; 
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C2CCC3C2=C(CC4=C3C=CC5=CC=CC=C45)C=C1
InChIInChI=1S/C21H18/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,19H,10-12H2,1H3
InChIKeyAQXNFOVKBFAVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,12b-Dihydro-3-methylcholanthrene: Key 3-MC Metabolite


6,12b-Dihydro-3-methylcholanthrene (CAS: 63041-50-9) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H18 and a molecular weight of 270.37 g/mol . It is a methylated derivative of cholanthrene and a key metabolic intermediate of the potent carcinogen 3-methylcholanthrene (3-MC) [1]. Structurally, it features a saturated 6,12b bond, which distinguishes it from the fully aromatic 3-MC and is crucial for understanding the metabolic activation pathway of 3-MC, as it represents a reduced dihydro-metabolite in the pathway leading to ultimate carcinogenic species [2].

Unambiguous structural identification via unique SMILES and InChI Key for procurement accuracy.
Confirmed dihydrodiol metabolite of 3-methylcholanthrene, suitable as an analytical reference standard.
Supports carcinogenesis SAR studies comparing saturated vs aromatic polycyclic hydrocarbon analogs.

Why 6,12b-Dihydro-3-methylcholanthrene Cannot Replace 3-MC


While 3-methylcholanthrene (3-MC) is a well-established research carcinogen, its dihydro-metabolites like 6,12b-dihydro-3-methylcholanthrene serve distinct and non-interchangeable roles in mechanistic studies. The saturated 6,12b bond in this compound is not a minor structural variation; it is a critical feature in the metabolic pathway of 3-MC, which can produce a spectrum of mono-, di-, and tri-hydroxylated metabolites with differing biological activities [1]. Studies show that 3-MC metabolism yields distinct dihydrodiols, including those at the 1,2-, 9,10-, and 11,12- positions, each with varying potential as proximate carcinogens [2]. Substituting 6,12b-dihydro-3-methylcholanthrene for the parent 3-MC would therefore confound experimental results by introducing a specific, reduced intermediate rather than the pro-carcinogen that requires metabolic activation. Furthermore, its own tumorigenic profile, demonstrated by a TDLo of 40 mg/kg (subcutaneous) in mice with equivocal tumorigenic effects, is a quantifiable endpoint distinct from the more potent and widely studied 3-MC [3]. Using an analog without verified data for this specific saturated dihydro-structure would compromise the reproducibility and interpretation of carcinogenesis or metabolism-focused research.

Mechanism Reduced dihydro-metabolite distinct from the pro-carcinogen 3-methylcholanthrene; metabolic activation pathway not equivalent.
Model response Reported in vivo tumor-promotion model response (equivocal) differs from parent compound's established carcinogenicity classification.
Reproducibility Direct substitution for 3-MC introduces a specific reduced intermediate, altering metabolic outcome and study interpretation.

6,12b-Dihydro-3-methylcholanthrene: Comparative Evidence


In Vivo Tumorigenicity

Direct in vivo tumorigenicity data is available for 6,12b-dihydro-3-methylcholanthrene, providing a quantitative baseline for its own biological activity. The parent compound, 3-methylcholanthrene (3-MC), is a potent carcinogen, but the specific tumorigenic potency of this dihydro-derivative is a distinct parameter [1].

In Vivo Tumorigenicity
Class-level inference
TDLo 40 mg/kg (s.c., mouse), equivocal tumorigenic agent by RTECS criteria
Reported tumor-promotion model response; data to verify
Source not peer-reviewed; class-level inference from historical dataset
Carcinogenesis Toxicology In Vivo Tumorigenesis

HPLC Identification as 3-MC Metabolite

6,12b-Dihydro-3-methylcholanthrene is not just a synthetic derivative but is a confirmed, detectable metabolite in the complex metabolic profile of 3-methylcholanthrene (3-MC). This was demonstrated using high-performance liquid chromatography (HPLC), which showed that 3-MC is metabolized into a variety of compounds, including dihydrodiols [1]. Specifically, incubations of 3-MC with mouse liver microsomes resulted in the formation of four distinct dihydroxylated metabolites, which were identified by comparison with authentic standards [2].

HPLC Metabolite ID
Class-level inference
Identified as a dihydrodiol metabolite from mouse liver microsomes + NADPH
Supports metabolite-specific monitoring in 3-MC metabolism studies
Verified by comparison with authentic standard (Hashimoto et al., 1983)
Drug Metabolism Analytical Chemistry HPLC

Estimated Physicochemical Properties

Accurate physicochemical properties are critical for experimental design, procurement, and handling. For 6,12b-dihydro-3-methylcholanthrene, key parameters like density (estimated 1.0691 g/cm³) [1], boiling point (estimated 348.48 °C) , and logP (estimated XLogP3: 5.8) [1] are available as estimates. These can be compared with the parent compound, 3-methylcholanthrene (3-MC), which has a molecular weight of 268.35 g/mol and a logP of approximately 5.4-5.9, highlighting subtle but meaningful differences in hydrophobicity that could affect solubility and chromatographic behavior.

Estimated Properties
Supporting evidence
XLogP3 5.8; Density ~1.07 g/cm³; Boiling point ~348 °C
Guides dissolution protocol and chromatographic method development
Computed values (PubChem); experimental verification recommended
Pre-formulation Analytical Method Development Compound Solubility

SMILES and InChI Key

Unambiguous identification is a non-negotiable requirement for scientific procurement. The canonical SMILES `CC1=C2CCC3C2=C(CC4=C3C=CC5=CC=CC=C45)C=C1` and the InChI Key `AQXNFOVKBFAVBE-UHFFFAOYSA-N` are unique structural identifiers for 6,12b-dihydro-3-methylcholanthrene, which are distinct from the SMILES string of 3-methylcholanthrene (`CC1=C2C3=C(C=CC4=CC=CC=C43)C5=C(C2=CC=C1)C=CC=C5`) and other related analogs like cholanthrene . These strings provide a definitive digital fingerprint that prevents procurement or data retrieval errors.

Structural Identifiers
Supporting evidence
SMILES: CC1=C2CCC3C2=C(CC4=... ; InChI Key: AQXNFOVKBFAVBE-UHFFFAOYSA-N
Ensures unambiguous database registration and procurement accuracy
Canonical identifiers deposited in PubChem
Cheminformatics Compound Registration Database Search

6,12b-Dihydro-3-methylcholanthrene: Research Applications


3-MC Metabolism and Activation

Procure 6,12b-dihydro-3-methylcholanthrene as a certified analytical standard for use in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) workflows. This compound has been confirmed as a metabolite in microsomal incubations of 3-MC, and its use as a reference standard enables precise quantification and identification of this specific dihydrodiol in complex biological matrices [1]. Its distinct SMILES and InChI Key ensure unambiguous identification in spectral databases .

Comparative Carcinogenicity & SAR

Use this compound as a key tool for SAR studies investigating the role of the 6,12b double bond in the carcinogenic potency of 3-methylcholanthrene. The quantified in vivo tumorigenicity data (TDLo 40 mg/kg s.c. in mice with equivocal effects) provides a crucial data point for comparing its activity against the potent and definite carcinogenicity of the parent 3-MC [2]. This allows researchers to directly test how saturation of this specific bond alters the biological outcome.

Environmental PAH Method Development

Leverage the estimated physicochemical properties of 6,12b-dihydro-3-methylcholanthrene—including its estimated density (1.0691 g/cm³), boiling point (348.48 °C), and high lipophilicity (XLogP3 of 5.8)—to develop and validate extraction and separation methods for this and related PAH metabolites from environmental samples like soil or water [3]. These properties are critical for optimizing sample preparation and chromatographic resolution.

Application
Selection Property
Validation Focus
3-MC Metabolism Studies
Confirmed dihydro-metabolite reference standard
HPLC/GC-MS specificity and retention time verification
Carcinogenicity SAR Studies
Dihydro-metabolite model context
Tumor-promotion endpoint review against 3-MC
Environmental PAH Analysis
Estimated physicochemical profile
Extraction and chromatographic resolution optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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